molecular formula C18H16ClNO2 B2688335 N-(3-(benzofuran-2-yl)propyl)-3-chlorobenzamide CAS No. 2034603-62-6

N-(3-(benzofuran-2-yl)propyl)-3-chlorobenzamide

Cat. No. B2688335
CAS RN: 2034603-62-6
M. Wt: 313.78
InChI Key: CLSNZZIWXIVFTQ-UHFFFAOYSA-N
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Description

“N-(3-(benzofuran-2-yl)propyl)-3-chlorobenzamide” is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds .


Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .


Chemical Reactions Analysis

Benzofuran compounds have been developed and utilized as anticancer agents . A new one-pot synthesis of a benzofuran-fused N-heterocycle is achieved by AlCl3-mediated C–C followed by a C–O bond between 2,3-dichloropyrazine or a derivative thereof and phenol .

Scientific Research Applications

Herbicidal Activity

N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide represents a class of benzamides demonstrating herbicidal efficacy against annual and perennial grasses, offering potential utility in agricultural settings for forage legumes, certain turf grasses, and cultivated crops (K. Viste, A. J. Cirovetti, & B. Horrom, 1970).

Antiviral Activity

Studies have synthesized derivatives related to the structure of N-(3-(benzofuran-2-yl)propyl)-3-chlorobenzamide, evaluating their in vitro antiviral activities. No significant antiviral activity was observed in the tested compounds, suggesting a selective cytotoxicity without effective antiviral action (M. Shahar Yar et al., 2009).

Anticonvulsant Agents

A series of N-(2-(benzoyl/4-chlorobenzoyl)-benzofuran-3-yl)-2-(substituted)-acetamide derivatives were synthesized and assessed for their anticonvulsant activities. Some compounds exhibited comparable anticonvulsant potency to phenytoin, indicating potential as anticonvulsant agents (A. Shakya et al., 2016).

Synthesis Techniques

Novel synthesis methods have been developed for benzofuran derivatives, including a Lewis Acid-catalyzed synthesis approach from acrolein dimer and 1,3-dicarbonyl compounds, illustrating a methodology for creating complex benzofuran structures potentially applicable in drug development (Wenbo Huang et al., 2019).

Antitubercular Agents

Research into 3-chlorobenzofuran derivatives as antitubercular agents showed promising inhibitory potency against multidrug-resistant Mycobacterium tuberculosis strains, highlighting the therapeutic potential of benzofuran derivatives in treating tuberculosis (M. Mustaqeem Abdullah et al., 2021).

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide . They are potential natural drug lead compounds . The future research in this area will likely focus on the discovery of new drugs in the fields of drug invention and development .

properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)propyl]-3-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO2/c19-15-7-3-6-14(11-15)18(21)20-10-4-8-16-12-13-5-1-2-9-17(13)22-16/h1-3,5-7,9,11-12H,4,8,10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLSNZZIWXIVFTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)CCCNC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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